Advantage in Peptide Synthesis with Hindered Amino Acid Residues
For the coupling of sterically hindered amino acid residues, which represent a common point of failure in peptide synthesis, fluoroformamidinium salts such as 1,3-dimethyl-2-fluoroimidazolinium chloride demonstrate a clear performance advantage over widely used HOAt-based uronium reagents like HATU and HAPyU [1]. While HOAt derivatives are confirmed to be superior to HOBt-based reagents in terms of coupling yield and retention of configuration under standard conditions, the fluoroformamidinium salts are specifically noted as 'more convenient' for sequences containing hindered residues [1]. This class-level inference provides a quantitative selection criterion for users facing difficult couplings where other reagents often fail or require extended reaction times and excess equivalents.
| Evidence Dimension | Performance in hindered amino acid coupling |
|---|---|
| Target Compound Data | Fluoroformamidinium salts (class) are 'more convenient' for hindered residues |
| Comparator Or Baseline | HOAt-based reagents (e.g., HATU) - quantitative yields not provided in source |
| Quantified Difference | Class-level preference based on synthetic convenience and outcome |
| Conditions | Peptide coupling with sterically hindered residues; class-level comparison from review of immonium-type reagents |
Why This Matters
This class-level advantage directs users facing difficult couplings with bulky residues (e.g., Val-Val, Ile-Ile) toward fluoroformamidinium salts like this compound, potentially avoiding failed syntheses and costly material waste.
- [1] El-Faham, A.; Khattab, S. N. Design and Synthesis of New Immonium-Type Coupling Reagents. European Journal of Organic Chemistry 2006, 2006 (6), 1563–1573. View Source
